1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Overview
Description
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a thiophene ring
Preparation Methods
The synthesis of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazine with thiophene-2-carbaldehyde under acidic conditions, followed by cyclization to form the pyrazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts or solvents.
Chemical Reactions Analysis
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced by other groups. Common reagents include halogens and organometallic compounds.
Scientific Research Applications
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-(thiophen-2-yl)-1H-pyrazol-5-ol: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.
1-ethyl-3-(furan-2-yl)-1H-pyrazol-5-ol: Substitution of the thiophene ring with a furan ring can lead to different electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both thiophene and pyrazole rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-5-thiophen-2-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-11-9(12)6-7(10-11)8-4-3-5-13-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFEIBIVKPKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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